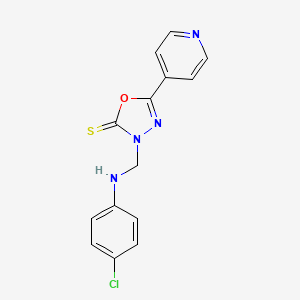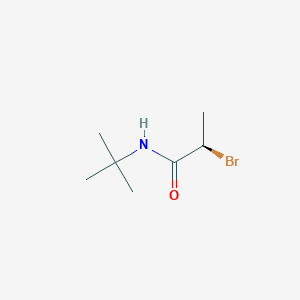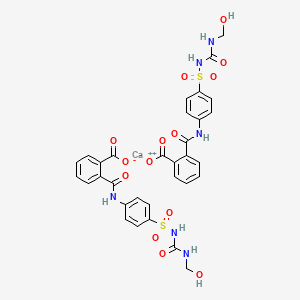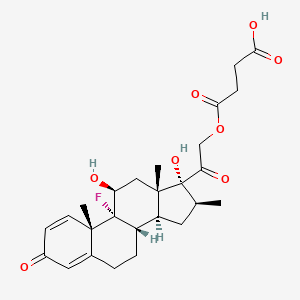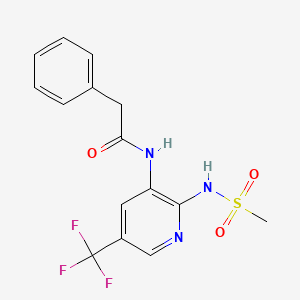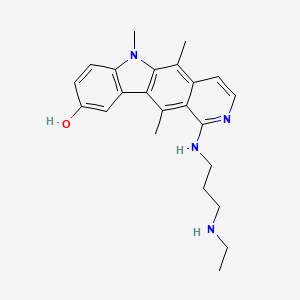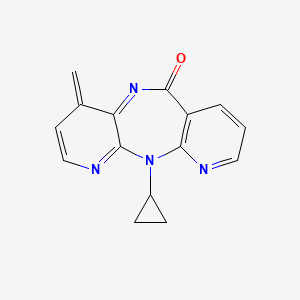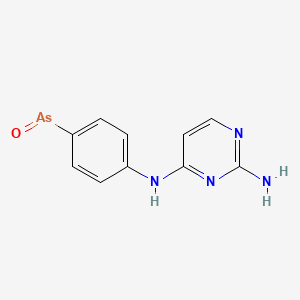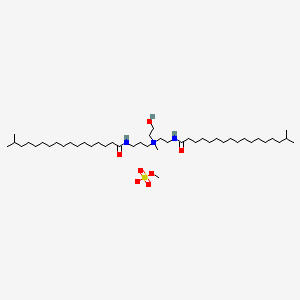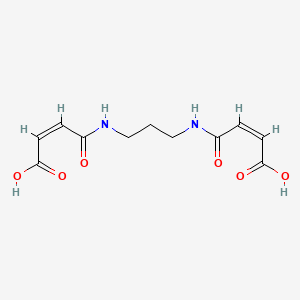
N,N'-Trimethylenedimaleamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Trimethylenedimaleamic acid: is an organic compound with the molecular formula C11H14N2O6 It is a derivative of maleamic acid, characterized by the presence of two maleamic acid units connected by a trimethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Trimethylenedimaleamic acid typically involves the reaction of maleic anhydride with a diamine, such as trimethylenediamine, under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Trimethylenedimaleamic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Trimethylenedimaleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid units to maleic acid or other reduced forms.
Substitution: The amide groups in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while reduction can produce maleic acid or other reduced forms .
Applications De Recherche Scientifique
N,N’-Trimethylenedimaleamic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Trimethylenedimaleamic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide (DMF): A commonly used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another versatile solvent and reagent with similar properties to DMF.
Uniqueness: N,N’-Trimethylenedimaleamic acid is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
6331-21-1 |
|---|---|
Formule moléculaire |
C11H14N2O6 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
(Z)-4-[3-[[(Z)-3-carboxyprop-2-enoyl]amino]propylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H14N2O6/c14-8(2-4-10(16)17)12-6-1-7-13-9(15)3-5-11(18)19/h2-5H,1,6-7H2,(H,12,14)(H,13,15)(H,16,17)(H,18,19)/b4-2-,5-3- |
Clé InChI |
RCDMHMKCOQUIFA-JVLMNHKTSA-N |
SMILES isomérique |
C(CNC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O |
SMILES canonique |
C(CNC(=O)C=CC(=O)O)CNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



